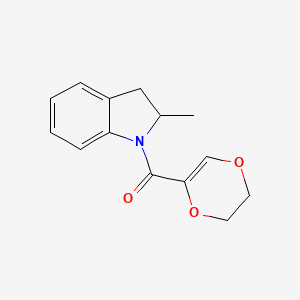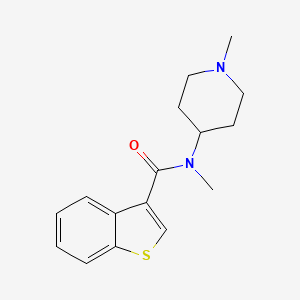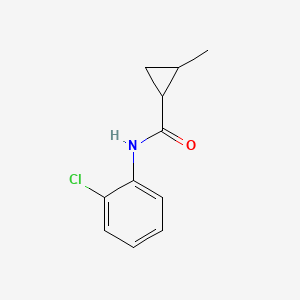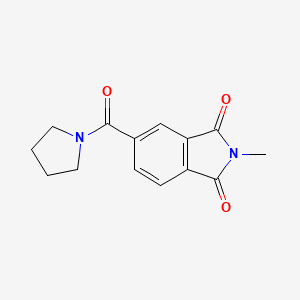
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, also known as MPID, is a small molecule that has been extensively studied for its potential applications in scientific research. MPID is a synthetic compound that is structurally similar to thalidomide, a drug that was originally developed as a sedative but was later found to have anti-inflammatory and immunomodulatory properties. MPID has been shown to have similar properties, and has been investigated for its potential use in a variety of research applications.
Mechanism of Action
The exact mechanism of action of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the activity of certain enzymes, such as TNF-alpha and NF-kappaB, that are involved in inflammation and immune responses. It has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been reported to have anti-inflammatory effects, and may modulate the immune system by affecting cytokine production and T-cell activation. In addition, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit angiogenesis, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results from experiments. In addition, the potential for off-target effects and toxicity must be carefully considered.
Future Directions
There are many potential future directions for research involving 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione. One area of interest is the development of more potent and selective analogs of 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione that may have improved efficacy and fewer side effects. Another area of research is the identification of specific signaling pathways that are affected by 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione, which may provide insights into its mechanism of action. Additionally, 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione may be investigated for its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Synthesis Methods
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione can be synthesized using a variety of methods, including the reaction of isatin with methylamine and pyrrolidine-1-carboxylic acid, followed by cyclization and oxidation to yield the final product. Other methods have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been investigated for its potential use in a variety of scientific research applications. One area of interest is cancer research, as 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has been shown to have anti-tumor activity in vitro and in vivo. 2-Methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione has also been studied for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects similar to thalidomide. Other areas of research include inflammation, angiogenesis, and neurodegenerative diseases.
properties
IUPAC Name |
2-methyl-5-(pyrrolidine-1-carbonyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(18)10-5-4-9(8-11(10)14(15)19)12(17)16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHEVTXVNEPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

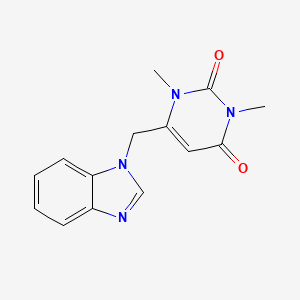
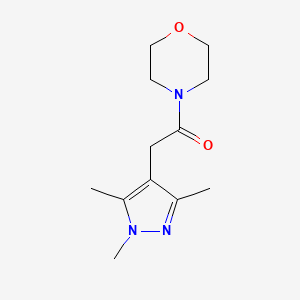
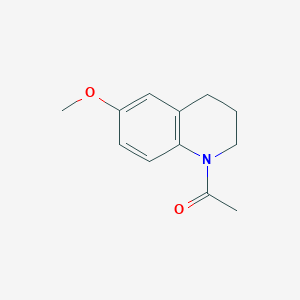
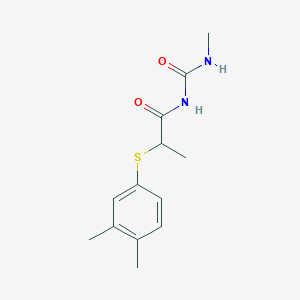
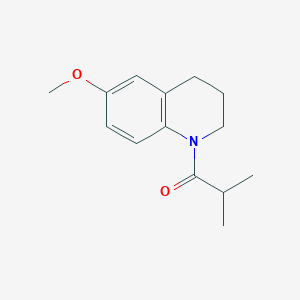
![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)
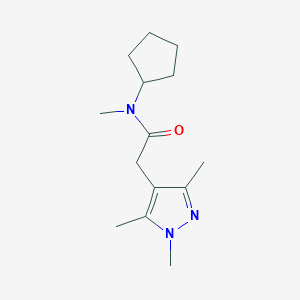
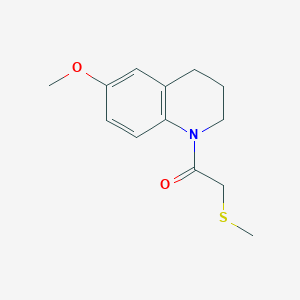
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
